1-(4-chloro-2-methylphenyl)-4-(4-ethylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine 1-(4-chloro-2-methylphenyl)-4-(4-ethylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15059854
InChI: InChI=1S/C18H21ClN6/c1-3-23-6-8-24(9-7-23)17-15-11-22-25(18(15)21-12-20-17)16-5-4-14(19)10-13(16)2/h4-5,10-12H,3,6-9H2,1-2H3
SMILES:
Molecular Formula: C18H21ClN6
Molecular Weight: 356.9 g/mol

1-(4-chloro-2-methylphenyl)-4-(4-ethylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine

CAS No.:

Cat. No.: VC15059854

Molecular Formula: C18H21ClN6

Molecular Weight: 356.9 g/mol

* For research use only. Not for human or veterinary use.

1-(4-chloro-2-methylphenyl)-4-(4-ethylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine -

Specification

Molecular Formula C18H21ClN6
Molecular Weight 356.9 g/mol
IUPAC Name 1-(4-chloro-2-methylphenyl)-4-(4-ethylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidine
Standard InChI InChI=1S/C18H21ClN6/c1-3-23-6-8-24(9-7-23)17-15-11-22-25(18(15)21-12-20-17)16-5-4-14(19)10-13(16)2/h4-5,10-12H,3,6-9H2,1-2H3
Standard InChI Key MTRKCSPJDKNMIQ-UHFFFAOYSA-N
Canonical SMILES CCN1CCN(CC1)C2=NC=NC3=C2C=NN3C4=C(C=C(C=C4)Cl)C

Introduction

1-(4-Chloro-2-methylphenyl)-4-(4-ethylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound belonging to the pyrazolo[3,4-d]pyrimidine family. This class of compounds is recognized for its diverse biological activities, particularly in medicinal chemistry, where it serves as a core structure for drug development targeting enzymes like EGFR (epidermal growth factor receptor) and other kinases.

Synthesis Pathway

The synthesis of 1-(4-chloro-2-methylphenyl)-4-(4-ethylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine typically involves:

  • Formation of Pyrazolo[3,4-d]pyrimidine Core:

    • Starting from pyrazole derivatives, cyclization reactions with appropriate reagents yield the pyrazolo[3,4-d]pyrimidine framework.

  • Functionalization at Position 1 and 4:

    • Electrophilic substitution introduces the 4-chloro-2-methylphenyl group.

    • Nucleophilic substitution or reductive amination incorporates the ethylpiperazine moiety.

Biological Relevance

Compounds within this chemical family have been extensively studied for their pharmacological potential:

  • EGFR Inhibition:

    • Pyrazolo[3,4-d]pyrimidines are known to inhibit EGFR wild-type and mutant forms (e.g., EGFRT790M), making them promising candidates in cancer therapy .

  • Anticancer Activity:

    • Structural modifications on this scaffold enhance binding affinity and selectivity for kinase targets involved in tumorigenesis.

  • Other Applications:

    • Anti-inflammatory and antimicrobial properties have been reported for derivatives of this class.

Research Findings

Recent studies highlight the importance of structural modifications in optimizing biological activity:

Study FocusFindings
EGFR Inhibition StudiesModifications at positions 1 and 4 enhance kinase inhibition potency .
Structure-Activity Relationship (SAR)Electron-withdrawing groups like chlorine improve target binding affinity .
Biomedical ApplicationsPotential use in anticancer therapies due to high efficacy and low toxicity .

Analytical Characterization

The compound is typically characterized using advanced spectroscopic methods:

  • NMR Spectroscopy:

    • Proton (^1H) and Carbon (^13C) NMR confirm the framework and substituents.

  • Mass Spectrometry (MS):

    • Provides molecular ion peaks corresponding to m/z318\text{m/z} \approx 318, confirming molecular weight.

  • Infrared (IR) Spectroscopy:

    • Identifies functional groups through characteristic absorption bands.

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